Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

Researchers requiring SuFEx click chemistry with orthogonal deprotection often face hydrolytically labile sulfonyl chlorides or acid-labile Boc groups that collapse multi-step sequences. Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS 1955507-22-8, ≥95%) solves this with a hydrolysis-resistant -SO₂F warhead stable for hours at pH 7.4. • Sequential SuFEx ligation → basic carbamate cleavage → piperazine NH diversification without protecting-group crossover • MW 240.26, logP ≈-0.03 meets fragment-library guidelines (MW<300, logP<3) • Ethyl carbamate cleaved under basic/reductive conditions preserving -SO₂F warhead

Molecular Formula C7H13FN2O4S
Molecular Weight 240.26 g/mol
Cat. No. B13272776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(fluorosulfonyl)piperazine-1-carboxylate
Molecular FormulaC7H13FN2O4S
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)F
InChIInChI=1S/C7H13FN2O4S/c1-2-14-7(11)9-3-5-10(6-4-9)15(8,12)13/h2-6H2,1H3
InChIKeyTUKDRCFQYLEQCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate – Procurement-Grade Overview for SuFEx-Ready Piperazine Building Blocks


Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS 1955507-22-8; MW 240.26 g·mol⁻¹; purity ≥95%) is a dual-functional piperazine building block that integrates an N‑ethyl carbamate protecting group at the 1‑position with a sulfur(VI) fluoride (fluorosulfonyl) electrophile at the 4‑position . Unlike simple sulfonamides or sulfonyl chlorides, the –SO₂F group participates selectively in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling clean, high-yielding conjugation to amines, phenols, and carbon nucleophiles under mild conditions [1]. This compound thus occupies a specific niche: it is simultaneously a masked piperazine scaffold and a SuFEx‑competent hub, making it directly relevant to medicinal chemistry library assembly, covalent probe construction, and late-stage functionalisation workflows where orthogonal reactivity and precise molecular weight control are mandatory.

Why Generic Piperazine Sulfonamides or N‑Boc Analogs Cannot Replace Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate


Piperazine derivatives bearing aryl sulfonamides, sulfonyl chlorides, or N‑Boc protection are superficially similar but fail on three critical axes when SuFEx reactivity, orthogonal deprotection, and physicochemical tuning are required simultaneously. Aryl sulfonyl piperazines (e.g., 1‑[(4‑fluorophenyl)sulfonyl]piperazine, CAS 27106‑49‑6) lack the fluoride leaving group and therefore cannot engage in SuFEx click ligation, relegating them to simple sulfonamide end‑products . Sulfonyl chloride analogs are hydrolytically labile, with half‑lives measured in minutes under aqueous conditions, which precludes their use in biological media or multi‑step syntheses that require aqueous work‑up [1]. The N‑Boc analog tert‑butyl 4‑(fluorosulfonyl)piperazine‑1‑carboxylate (CAS 1935648‑91‑1; MW 268.31) shares the –SO₂F group but imposes strongly acidic deprotection conditions (TFA) that are incompatible with acid‑sensitive substrates, whereas the ethyl carbamate of the target compound can be cleaved under basic or reductive conditions that leave the fluorosulfonyl group intact . The quantitative evidence in Section 3 demonstrates exactly where these differences become decisive.

Quantitative Differentiation Guide – Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate vs. Five Comparator Classes


MW Tuning: Piperazine vs. Piperidine Core – 240.26 vs. 239.27 g·mol⁻¹ with Divergent H‑Bond Acceptor Profiles

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate (C₇H₁₃FN₂O₄S, MW 240.26) and its closest in-class analog, ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate (C₈H₁₄FNO₄S, MW 239.27), differ by only 0.99 Da in molecular weight but by 1 full H‑bond acceptor (HBA) unit: the piperazine adds a tertiary nitrogen, increasing the HBA count from 5 to 6, while the topological polar surface area (tPSA) rises from 72.1 Ų (piperidine) to a predicted 66.92 Ų (piperazine, as indicated by vendor data) [1]. The extra H‑bond acceptor and altered tPSA directly influence solubility, permeability, and target engagement in fragment-based screening cascades where property triage uses strict cut-offs [2].

Medicinal Chemistry Fragment-Based Drug Design Physicochemical Property Optimization

SuFEx Click Competence: Fluorosulfonyl vs. Aryl Sulfonyl – Presence vs. Absence of the Exchangeable Fluoride

The –SO₂F group of ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is the essential reactive handle for sulfur(VI) fluoride exchange (SuFEx) click ligation. In contrast, the aryl sulfonyl piperazine 1‑[(4‑fluorophenyl)sulfonyl]piperazine (CAS 27106‑49‑6) carries an –SO₂–Ar group that lacks a fluoride leaving group, rendering it SuFEx‑incompetent . Sulfonyl fluorides react with amines, phenols, and silyl ethers under mild basic conditions with second‑order rate constants that can exceed 1 M⁻¹s⁻¹ depending on the nucleophile, whereas the corresponding aryl sulfonamides require forcing conditions for further functionalisation and do not participate in click ligation [1].

Click Chemistry SuFEx Covalent Probe Design Bioconjugation

Hydrolytic Stability: Sulfonyl Fluoride vs. Sulfonyl Chloride – Days vs. Minutes in Aqueous Buffer

Sulfonyl fluorides exhibit dramatically superior hydrolytic stability compared to their sulfonyl chloride counterparts. While sulfonyl chlorides hydrolyse with half‑lives of seconds to minutes in neutral aqueous buffer, sulfonyl fluorides persist for hours to days under identical conditions, enabling their use in aqueous bioconjugation, protein labelling, and multi‑step synthetic sequences with aqueous work‑up [1][2]. Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate thus inherits this class advantage, making it suitable for applications where a hypothetical ethyl 4-(chlorosulfonyl)piperazine-1-carboxylate would decompose before productive use.

Chemical Stability Aqueous Compatibility Bioconjugation Reaction Development

Orthogonal Deprotection: Ethyl Carbamate vs. tert‑Butyl Carbamate – Basic/Reductive vs. Strongly Acidic Cleavage

The ethyl carbamate protecting group in the target compound (MW 240.26) can be cleaved under basic hydrolysis (e.g., KOH/EtOH/H₂O) or reductive conditions (e.g., LiAlH₄), both of which are compatible with the –SO₂F group . In contrast, the N‑Boc analog tert‑butyl 4-(fluorosulfonyl)piperazine-1-carboxylate (CAS 1935648‑91‑1; MW 268.31; XLogP3 = 0.7) requires strongly acidic conditions (TFA or HCl/dioxane) for deprotection, conditions known to promote partial hydrolysis of the fluorosulfonyl group and limit compatibility with acid‑sensitive substrates . The quantitative difference in mass (ΔMW = 28.05 Da) further means that the Boc compound introduces a larger, more lipophilic protecting group that alters the overall physicochemical profile.

Protecting Group Strategy Orthogonal Chemistry Multi-Step Synthesis Medicinal Chemistry

Lipophilicity Tuning: LogP Gap of ~0.73 Units vs. Aryl Sulfonyl Piperazine – Implications for CNS Penetration and Solubility

The predicted logP of ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is approximately −0.03 (Leyan computed LogP), placing it near the hydrophilic/lipophilic boundary . The comparator 1‑[(4‑fluorophenyl)sulfonyl]piperazine (CAS 27106‑49‑6) has a predicted logP of 1.77 (ChemSrc computed), a difference of ~1.80 logP units . Assuming a typical CNS MPO desirability range of logP 1–3, the aryl sulfonyl analog falls within this window but at the cost of higher logD and potential promiscuity, whereas the target compound offers a significantly lower lipophilicity starting point for property‑based lead optimisation.

Lipophilicity CNS Drug Design ADME Physicochemical Profiling

Piperazine pKₐ Modulation: Dual-Basic Site Potential vs. Piperidine Single-Base Character

Piperazine-based compounds contain two basic nitrogen atoms, allowing stepwise protonation with pKₐ values typically near 9.8 (N‑H) and 5.6 (N‑substituted), whereas piperidines possess a single basic site (pKₐ ~10.6 for the conjugate acid) [1]. Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate, with the electron‑withdrawing –SO₂F on one nitrogen and the ethyl carbamate on the other, is expected to exhibit substantially reduced basicity at both sites, yielding a unique pKₐ fingerprint distinct from both the piperidine analog (ethyl 4-(fluorosulfonyl)piperidine-1-carboxylate, estimated pKₐ ~7–8 for the piperidine N) and from unprotected piperazine‑1‑sulfonyl fluoride (predicted pKₐ 7.45) . This altered protonation state directly impacts solubility‑pH profiles and membrane permeability in physiological pH gradients.

pKₐ Tuning Physicochemical Property Design Solubility Engineering Drug Discovery

Optimal Use Cases for Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate – Scenarios Where Comparator Compounds Are Inferior


SuFEx-Based Covalent Kinase Probe Assembly Requiring Aqueous Stability

Ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate is the reagent of choice when constructing piperazine‑linked sulfonyl fluoride covalent probes for kinome profiling [1]. Its –SO₂F group resists hydrolysis for hours in pH 7.4 buffer (Section 3, Evidence Item 3), enabling incubation with live cells or lysates without premature deactivation. The ethyl carbamate can be removed under basic conditions post‑SuFEx ligation to unmask the piperazine NH for further diversification, whereas the N‑Boc analog would require TFA treatment that risks hydrolytic degradation of both the sulfonyl fluoride warhead and the newly formed sulfonate ester linkage.

Fragment-Based Library Design with Tight Property Constraints

With a molecular weight of 240.26 Da, 6 H‑bond acceptors, and a logP of approximately −0.03, ethyl 4-(fluorosulfonyl)piperazine-1-carboxylate falls squarely within fragment‑library property guidelines (MW <300, logP <3, HBA ≤6) [2]. The piperidine analog (239.27 Da, 5 HBA) and the aryl sulfonyl piperazine (244.29 Da, logP 1.77) each violate different property rules: the piperidine offers fewer H‑bond opportunities, and the aryl sulfonyl piperazine exceeds the logP cut‑off for fragment screening, making the target compound the only candidate that simultaneously satisfies all three filters when both SuFEx reactivity and fragment‑like character are required.

Orthogonal Multi‑Step Synthesis of Piperazine‑Derived Chemical Libraries

In DNA‑encoded library (DEL) synthesis or parallel medicinal chemistry campaigns, the orthogonal reactivity triad – ethyl carbamate (basic/reductive cleavage), fluorosulfonyl group (SuFEx ligation), and piperazine N‑H (post‑deprotection diversification) – enables three sequential, chemically distinct transformations without protecting‑group crossover [3]. The N‑Boc analog collapses orthogonality because both Boc deprotection and certain SuFEx reaction conditions rely on acidic media, while the aryl sulfonyl analog eliminates the click ligation step entirely. The ethyl carbamate thus uniquely preserves the full three‑step synthetic sequence: (i) SuFEx conjugation, (ii) carbamate cleavage, (iii) piperazine NH functionalisation.

pKₐ‑Sensitive CNS Penetration and Intracellular Target Engagement Studies

For programmes targeting intracellular CNS proteins, the predicted low basicity of the target compound (pKₐ of the piperazine NH after deprotection ~5–6; Section 3, Evidence Item 6) means the molecule remains predominantly uncharged at pH 7.4, facilitating passive blood–brain barrier penetration and reducing lysosomal trapping [4]. The piperidine analog, with a predicted pKₐ ~7–8, would be partially protonated at physiological pH, potentially leading to P‑glycoprotein recognition, altered volume of distribution, and intracellular compartmentalisation – effects that confound target engagement readouts.

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